3,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide
Overview
Description
3,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide is a complex organic compound characterized by the presence of multiple halogen atoms and a methoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration: The starting material, 4-methoxybenzoic acid, undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Acylation: The resulting amine is acylated with 2-chloro-5-(trifluoromethyl)benzoyl chloride to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Electrophiles: Bromine, iodine.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide has several scientific research applications:
Pharmaceuticals: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer drugs.
Agrochemicals: The compound is explored for its use as a pesticide or herbicide due to its ability to disrupt biological pathways in pests.
Materials Science: It is investigated for its potential use in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may inhibit certain enzymes or receptors involved in disease pathways. The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity and specificity to these targets, leading to its desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-dichloro-5-(trifluoromethyl)pyridine: Another compound with similar halogen and trifluoromethyl groups, used in agrochemicals.
5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: A compound used as an intermediate in the synthesis of insecticides.
Uniqueness
3,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide is unique due to its specific substitution pattern and the presence of both methoxy and trifluoromethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3F3NO2/c1-24-13-10(17)4-7(5-11(13)18)14(23)22-12-6-8(15(19,20)21)2-3-9(12)16/h2-6H,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMHODKQLNWFLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361775 | |
Record name | 3,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6425-25-8 | |
Record name | 3,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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